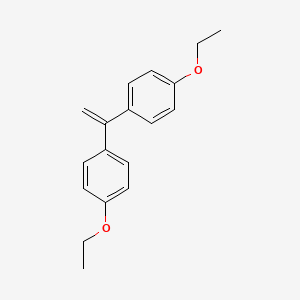
1,1-Bis(4-ethoxyphenyl)ethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-ethoxyphenyl)ethylene is an organic compound with the molecular formula C18H20O2 It is characterized by the presence of two ethoxyphenyl groups attached to an ethylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Bis(4-ethoxyphenyl)ethylene can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with ethylmagnesium bromide, followed by dehydration to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(4-ethoxyphenyl)ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield the corresponding ethane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzophenone or 4-ethoxybenzoic acid.
Reduction: Formation of 1,1-Bis(4-ethoxyphenyl)ethane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,1-Bis(4-ethoxyphenyl)ethylene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(4-ethoxyphenyl)ethylene involves its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl groups can participate in various binding interactions, while the ethylene moiety can undergo metabolic transformations. These interactions and transformations can modulate biological pathways and lead to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(4-methoxyphenyl)ethylene: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-Bis(4-chlorophenyl)ethylene: Contains chlorophenyl groups instead of ethoxyphenyl groups.
1,1-Bis(4-hydroxyphenyl)ethylene: Hydroxy groups replace the ethoxy groups.
Uniqueness
1,1-Bis(4-ethoxyphenyl)ethylene is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Propiedades
Número CAS |
5031-92-5 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
1-ethoxy-4-[1-(4-ethoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O2/c1-4-19-17-10-6-15(7-11-17)14(3)16-8-12-18(13-9-16)20-5-2/h6-13H,3-5H2,1-2H3 |
Clave InChI |
QVEWIQXUTCLSSW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



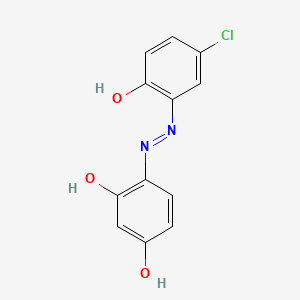
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

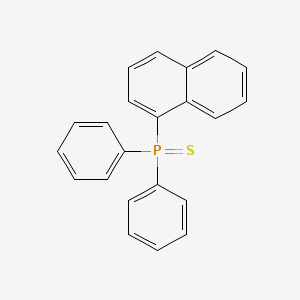
![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
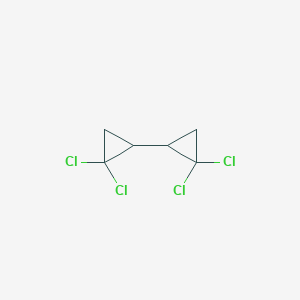
![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)
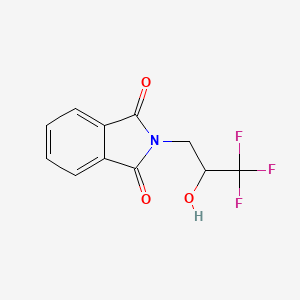
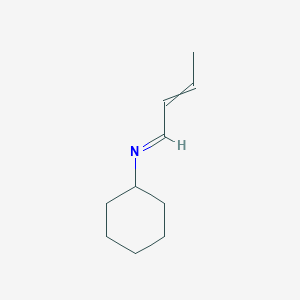
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)


